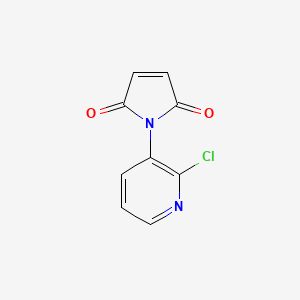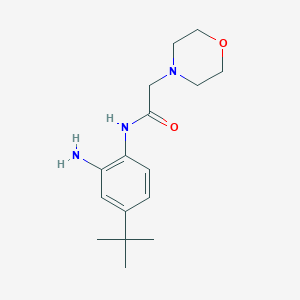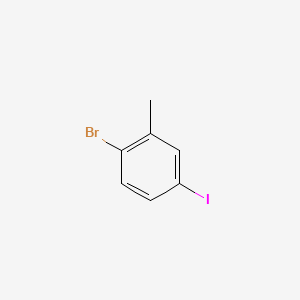
2-Bromo-5-yodotolueno
Descripción general
Descripción
2-Bromo-5-iodotoluene, also known as 1-bromo-4-iodo-2-methylbenzene, is an organic compound with the molecular formula C7H6BrI. It is a halogenated derivative of toluene, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
2-Bromo-5-iodotoluene is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Acts as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Employed in the production of specialty chemicals and materials .
Mecanismo De Acción
Target of Action
2-Bromo-5-iodotoluene is a halogenated hydrocarbon . .
Mode of Action
It is known to undergo chemoselective suzuki reactions with phenylboronic acid to yield the corresponding carboxylic acid .
Biochemical Pathways
It is known to participate in suzuki reactions, which are a type of cross-coupling reaction used in organic synthesis .
Action Environment
The action of 2-Bromo-5-iodotoluene can be influenced by various environmental factors. For instance, it is sensitive to light . Therefore, it should be stored in a dark place to maintain its stability .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-iodotoluene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating halogenation reactions. For instance, it can undergo Suzuki coupling reactions with phenylboronic acid to yield corresponding carboxylic acids . These interactions are crucial for the development of pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of 2-Bromo-5-iodotoluene on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogen atoms can participate in halogen bonding, affecting the structure and function of cellular proteins. This can lead to alterations in cell signaling pathways, potentially impacting processes such as cell growth, differentiation, and apoptosis . Additionally, 2-Bromo-5-iodotoluene may affect gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-Bromo-5-iodotoluene exerts its effects through various mechanisms. One of the primary mechanisms is the formation of halogen bonds with biomolecules. These bonds can influence the conformation and activity of enzymes and proteins, leading to changes in their function. For example, the compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction . Additionally, 2-Bromo-5-iodotoluene can modulate gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-iodotoluene can change over time. The compound’s stability and degradation are important factors to consider. It is known to be light-sensitive and should be stored in dark conditions to prevent degradation . Over time, the compound may undergo chemical changes that can affect its activity and function. Long-term studies in in vitro and in vivo settings have shown that 2-Bromo-5-iodotoluene can have lasting effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-iodotoluene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 2-Bromo-5-iodotoluene can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
2-Bromo-5-iodotoluene is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its overall activity and toxicity, as the metabolites may have different properties compared to the parent compound.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-iodotoluene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its activity and function. For example, high concentrations of 2-Bromo-5-iodotoluene in certain tissues may enhance its effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-Bromo-5-iodotoluene is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can influence its interactions with biomolecules and its overall impact on cellular function. For instance, localization within the nucleus may enhance its effects on gene expression, while localization in the cytoplasm may affect metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodotoluene typically involves a multi-step reaction process. One common method starts with the iodination of o-toluidine, followed by bromination. The steps are as follows:
Iodination: o-Toluidine is treated with iodine in the presence of sodium hydrogencarbonate and water at 20°C for 1.5 hours.
Bromination: The iodinated product is then reacted with copper (II) bromide and n-butyl nitrite in acetonitrile at 65°C.
Industrial Production Methods: Industrial production of 2-Bromo-5-iodotoluene often follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids, while the halogen atoms can be reduced to form the corresponding hydrocarbons
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Carboxylic Acids: Resulting from the oxidation of the methyl group.
Hydrocarbons: Produced by the reduction of halogen atoms
Comparación Con Compuestos Similares
- 2-Bromo-4-iodotoluene
- 2-Bromo-3-iodotoluene
- 2-Iodo-5-bromotoluene
Comparison: 2-Bromo-5-iodotoluene is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain coupling reactions and as an intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
1-bromo-4-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQOGKONVJDRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370807 | |
| Record name | 2-Bromo-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-85-8 | |
| Record name | 2-Bromo-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


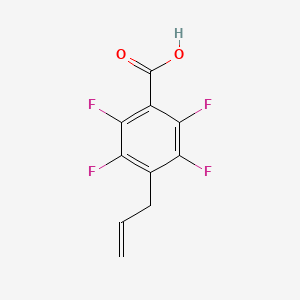

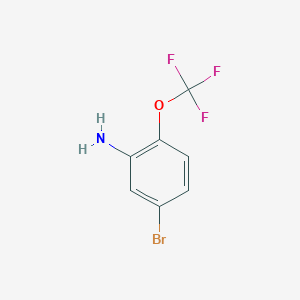
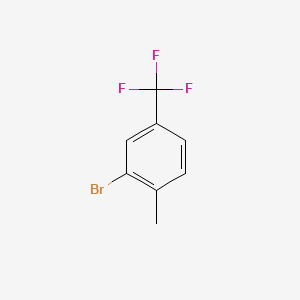
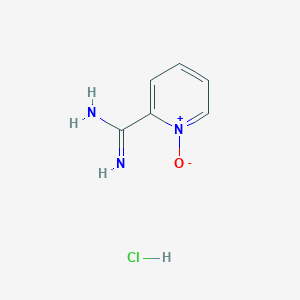
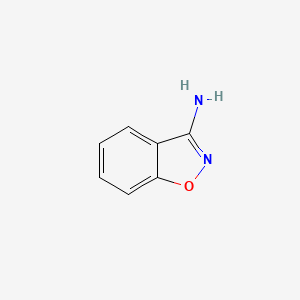
![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)
![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)
![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)
